

# An In-depth Technical Guide to 3-Propoxypropylamine (CAS: 928-55-0)

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## Compound of Interest

Compound Name: 3-Propoxypropylamine

Cat. No.: B103772

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## Introduction

**3-Propoxypropylamine**, with CAS number 928-55-0, is an aliphatic amine featuring a primary amine group and an ether linkage. This unique structure, consisting of a propylamine moiety connected to a propyl group via an ether bond, imparts both nucleophilic and hydrophobic characteristics to the molecule. Consequently, **3-propoxypropylamine** serves as a versatile intermediate in various chemical syntheses and industrial applications. Its primary amine group provides a site for reactions with electrophiles, making it a valuable component in the synthesis of more complex molecules and polymers.

This technical guide provides a comprehensive overview of **3-propoxypropylamine**, including its chemical and physical properties, detailed synthesis protocols, key applications, and relevant safety information.

## Chemical and Physical Properties

A summary of the key physical and chemical properties of **3-propoxypropylamine** is presented in Table 1. This data is essential for its handling, storage, and application in various experimental and industrial settings.

Table 1: Physical and Chemical Properties of **3-Propoxypropylamine**

Property	Value	Reference(s)
CAS Number	928-55-0	
IUPAC Name	3-Propoxypropan-1-amine	
Synonyms	3-(Propoxy)propylamine, 1-Amino-3-propoxypropane, 3-Aminopropyl propyl ether	
Molecular Formula	C <sub>6</sub> H <sub>15</sub> NO	
Molecular Weight	117.19 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	177–180 °C at 760 mmHg	
Melting Point	< 0 °C	
Density	0.86 g/mL at 25 °C	
Refractive Index	~1.420	
Flash Point	~70 °C (closed cup)	
Solubility	Miscible with water and alcohols	
Vapor Pressure	Low at room temperature	
pKa	~9.6	

## Synthesis of 3-Propoxypropylamine

A common and effective method for the synthesis of **3-propoxypropylamine** involves a two-step process: the Williamson ether synthesis to form 3-propoxypropan-1-ol, followed by the conversion of the alcohol to the amine. An alternative route involves the reduction of 3-propoxypropanenitrile.

## Synthesis via Williamson Ether Synthesis and Amination

This pathway begins with the reaction of 1,3-propanediol with a propyl halide (e.g., 1-bromopropane) under basic conditions to form 3-propoxypropan-1-ol. The resulting alcohol is then converted into a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amine source, such as ammonia, to yield the final product.

## Synthesis via Reduction of 3-Propoxypropanenitrile

An alternative synthesis route involves the reduction of 3-propoxypropanenitrile. This method is particularly effective for producing primary amines. The nitrile can be prepared from the corresponding halide and a cyanide salt. The subsequent reduction of the nitrile to the primary amine can be achieved using a strong reducing agent like lithium aluminum hydride ( $\text{LiAlH}_4$ ).

The following is a general protocol for the reduction of a nitrile to a primary amine using lithium aluminum hydride, which can be adapted for the synthesis of **3-propoxypropylamine** from 3-propoxypropanenitrile.<sup>[1][2][3]</sup>

Materials:

- 3-Propoxypropanenitrile
- Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Anhydrous tetrahydrofuran (THF)
- Water
- 10% Sodium hydroxide ( $\text{NaOH}$ ) solution
- Ethyl acetate or Dichloromethane (DCM)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Celite

Procedure:

- To a suspension of  $\text{LiAlH}_4$  (1.5 equivalents) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, add a solution of 3-propoxypropanenitrile (1 equivalent) in anhydrous

THF dropwise.

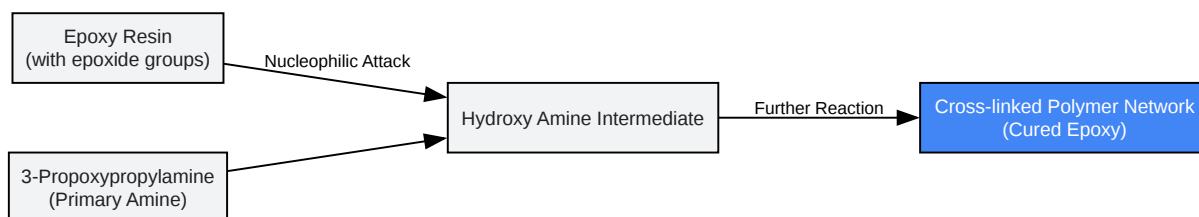
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture back to 0 °C.
- Carefully quench the excess  $\text{LiAlH}_4$  by the successive dropwise addition of water (1 volume), followed by 10% NaOH solution (1.5 volumes), and finally water (3 volumes).<sup>[1]</sup>
- Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate or DCM.
- Separate the organic layer from the aqueous layer.
- Wash the organic layer twice with water (10 volumes each) and then with brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **3-propoxypropylamine**.
- The crude product can be purified by distillation under reduced pressure.

## Applications

The bifunctional nature of **3-propoxypropylamine** makes it a valuable component in several industrial applications.

### Epoxy Curing Agent

**3-Propoxypropylamine** is utilized as a curing agent for epoxy resins. The primary amine group reacts with the epoxide groups of the resin in a nucleophilic ring-opening reaction. This process forms a cross-linked polymer network, resulting in a rigid and durable thermoset material. The ether linkage in **3-propoxypropylamine** can enhance the flexibility and impact strength of the cured epoxy.

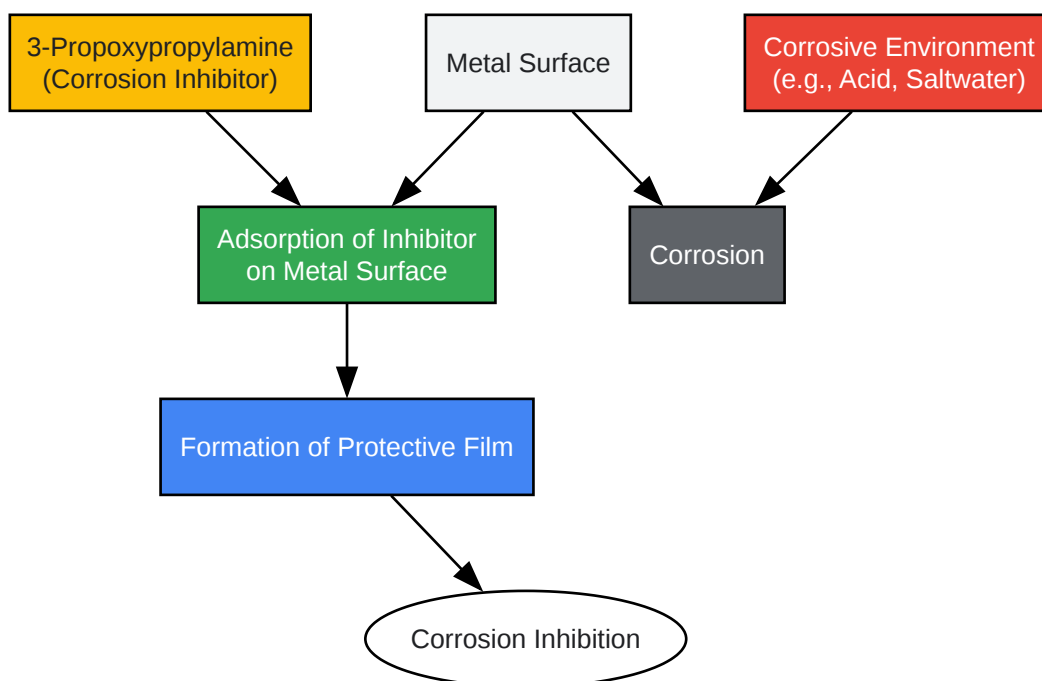


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### Epoxy Curing Mechanism

## Corrosion Inhibitor

Amines are known to be effective corrosion inhibitors for various metals and alloys. **3-Propoxypropylamine**, with its nitrogen and oxygen atoms containing lone pairs of electrons, can adsorb onto metal surfaces. This forms a protective film that isolates the metal from the corrosive environment, thereby inhibiting the corrosion process. This application is particularly relevant in industries where metal equipment is exposed to acidic or saline conditions.

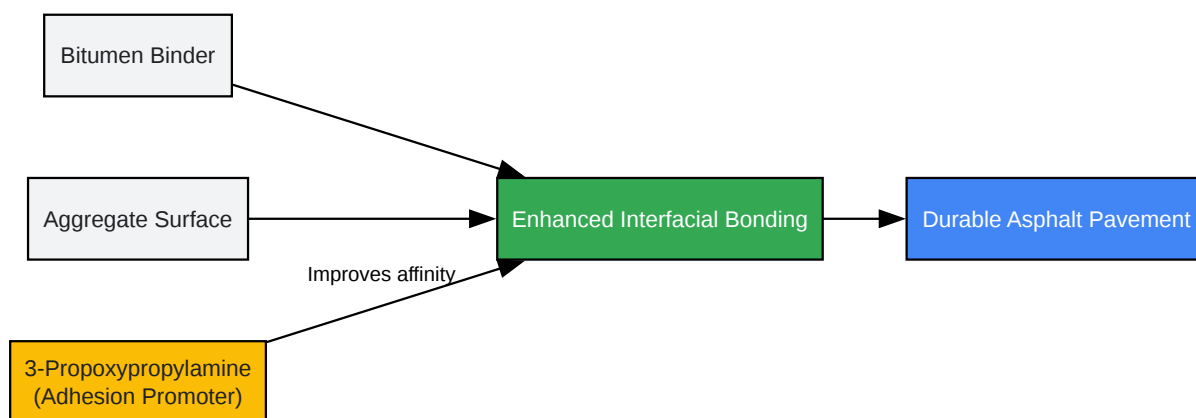


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### Corrosion Inhibition Workflow

## Adhesion Promoter in Bitumen

In the construction industry, **3-propoxypropylamine** can be used as an adhesion promoter in bitumen (asphalt).<sup>[4][5][6][7]</sup> The amine group of the molecule enhances the adhesion between the aggregate (stone particles) and the bitumen binder. This is particularly important in the presence of water, which can weaken the bond and lead to pavement damage. The use of adhesion promoters improves the durability and lifespan of asphalt roads.<sup>[4][5][6][7]</sup>



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Logic of Adhesion Promotion in Bitumen

## Analytical Characterization

The identity and purity of **3-propoxypropylamine** can be confirmed using various analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the different methylene groups and the terminal methyl group. The protons on the carbon adjacent to the amine group will appear as a triplet, as will the protons on the carbon adjacent to the ether oxygen. The protons of the amine group will typically appear as a broad singlet.
  - <sup>13</sup>C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule, with their chemical shifts being influenced by the neighboring

amine and ether functional groups.

- Mass Spectrometry (MS):
  - The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (117.19 g/mol ). Fragmentation patterns will be consistent with the structure, showing losses of alkyl and amine-containing fragments.
- Infrared (IR) Spectroscopy:
  - The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine group (typically in the region of 3300-3500  $\text{cm}^{-1}$ ) and the C-O-C stretching of the ether linkage (around 1100  $\text{cm}^{-1}$ ).

## Safety and Handling

**3-Propoxypropylamine** is a chemical that requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use.

- General Precautions: Avoid inhalation of vapor or mist. Use in a well-ventilated area. Avoid contact with skin and eyes.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- Storage: Keep the container tightly closed in a dry and well-ventilated place.
- In case of exposure:
  - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
  - Skin contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water.
  - Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
- Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides (NO<sub>x</sub>) can be formed.

## Conclusion

**3-Propoxypropylamine** is a valuable and versatile chemical intermediate with a range of industrial applications stemming from its unique molecular structure. A thorough understanding of its chemical and physical properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in research and development. This technical guide provides a foundational understanding for professionals working with this compound.

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